N-((4-(2,5-dimethylphenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27FN6O3S2/c1-19-7-8-20(2)24(15-19)37-28(17-33-30(40)26-5-3-13-41-26)34-35-31(37)43-18-29(39)38-25(21-9-11-22(32)12-10-21)16-23(36-38)27-6-4-14-42-27/h3-15,25H,16-18H2,1-2H3,(H,33,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCNPIRYNBOXOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F)CNC(=O)C6=CC=CO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27FN6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(2,5-dimethylphenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound that incorporates multiple pharmacophores known for their biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound features a furan core linked to a triazole moiety, which is known for its diverse biological activities. The presence of thiophene and pyrazole rings enhances its potential as a bioactive molecule. The molecular formula is , with a molar mass of approximately 455.56 g/mol.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to those containing the triazole structure have been reported to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Triazoles may interfere with DNA synthesis and repair mechanisms in cancer cells. They can also induce apoptosis through the activation of caspases and other pro-apoptotic factors .
- Case Studies : In a study examining various triazole derivatives, one compound demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells. Other derivatives showed activity against breast cancer cell lines with IC50 values ranging from 27.3 to 43.4 μM .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- Antibacterial Activity : Compounds containing thiophene and triazole rings have shown effectiveness against various bacterial strains. For example, certain triazole derivatives exhibited bactericidal activity comparable to standard antibiotics like streptomycin .
Anti-inflammatory Effects
Triazole derivatives are also recognized for their anti-inflammatory properties:
- Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines and modulate immune responses .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the furan ring.
- Introduction of the triazole moiety via cyclization reactions.
- Functionalization through thiol and amide linkages.
Research Findings
Scientific Research Applications
Biological Activities
The compound has shown promising biological activities in several studies:
- Antimicrobial Activity : Preliminary studies have indicated that similar compounds exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiophene and triazole have been reported to possess potent activity against resistant strains of Staphylococcus aureus and Candida species .
- Anticancer Potential : Compounds with similar structural motifs have been investigated for their anticancer properties. The presence of the triazole ring is often linked to enhanced cytotoxicity against various cancer cell lines due to their ability to interfere with cellular signaling pathways .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Material Science Applications
In addition to biological applications, this compound may also find utility in material sciences:
- Nonlinear Optical Properties : The electronic properties of compounds featuring furan and triazole units make them suitable for applications in nonlinear optics (NLO). Computational studies suggest that modifications in substituents can significantly alter their NLO behavior, making them candidates for photonic devices .
- Polymer Chemistry : The incorporation of such compounds into polymer matrices can enhance material properties such as thermal stability and mechanical strength. This is particularly relevant in creating advanced materials for electronics and coatings.
Case Studies and Research Findings
Several studies have explored the applications of related compounds:
These findings underscore the versatility of compounds containing similar functional groups as those found in N-((4-(2,5-dimethylphenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide.
Q & A
Basic: What structural features of the compound are critical for its reactivity and bioactivity?
Answer:
The compound’s structure includes a 1,2,4-triazole core , a thiophene moiety , a 4,5-dihydropyrazole ring , and a furan-2-carboxamide group . These features influence reactivity and bioactivity:
- Triazole-thiophene systems are known for modulating enzyme inhibition (e.g., 5-lipoxygenase-activating protein in ).
- The dihydropyrazole scaffold can enhance metabolic stability and binding affinity .
- Fluorophenyl and furan groups contribute to hydrophobic interactions and π-stacking in target binding .
Methodological Insight:
Use Hirshfeld surface analysis ( ) and docking simulations ( ) to map interactions between these moieties and biological targets.
Basic: Which spectroscopic techniques are essential for confirming the compound’s structure post-synthesis?
Answer:
Note: Cross-validate data with X-ray crystallography ( ) if single crystals are obtainable .
Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data during characterization?
Answer:
Contradictions often arise from:
- Dynamic conformational changes (e.g., rotamers in solution vs. solid state).
- Twinning in crystallography ( ).
Methodology:
- For NMR discrepancies: Perform VT-NMR (variable temperature) to assess rotational barriers .
- For crystallographic ambiguities: Use SHELXL’s twin refinement ( ) with the
TWINandBASFcommands to model twinned domains . - Cross-reference with DFT-calculated spectra ( ) to reconcile experimental and theoretical data .
Advanced: What synthetic strategies are effective for constructing the triazole-thiophene core?
Answer:
Key steps from analogous syntheses ( ):
Cyclocondensation : React thiosemicarbazides with α-keto esters to form 1,2,4-triazole-3-thiones .
S-Alkylation : Use KOH/ethanol conditions to introduce thioether linkages (e.g., attaching the thiophene-pyrazole unit) .
Protection-Deprotection : Employ Boc or Fmoc groups to prevent side reactions at the furan carboxamide .
Optimization Tip: Apply Design of Experiments (DoE) ( ) to optimize reaction time, temperature, and stoichiometry for yield improvement.
Advanced: How can non-covalent interactions in the compound’s crystal structure inform its stability and reactivity?
Answer:
Non-covalent interactions (e.g., C-H···π, π-π stacking) govern packing efficiency and solubility.
Methodology:
- Analyze crystal structures using ORTEP-3 ( ) to visualize intermolecular contacts.
- Calculate interaction energies with Hirshfeld surfaces ( ) or Quantum Theory of Atoms in Molecules (QTAIM) .
- Correlate findings with solubility assays (e.g., in DMSO/PBS) to predict bioavailability .
Advanced: How can computational methods predict the compound’s biological activity?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like 5-lipoxygenase ( ).
- Quantum Chemical Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential ( ).
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability under physiological conditions .
Validation: Compare predictions with in vitro assays (e.g., enzyme inhibition IC50 in ).
Basic: What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
- Low Yield in Cyclization Steps : Optimize using flow chemistry ( ) to control exothermic reactions.
- Purification Complexity : Employ preparative HPLC with C18 columns ( ) or crystallization gradients ( ).
Safety Note: Handle thiol intermediates under inert atmosphere to prevent oxidation .
Advanced: How can researchers address discrepancies between computational predictions and experimental bioactivity results?
Answer:
Discrepancies may arise from:
- Implicit solvent models overlooking explicit solvation effects.
- Protein flexibility not accounted for in rigid docking.
Methodology:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
